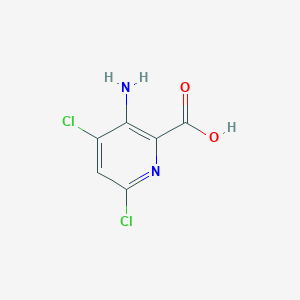3-Amino-4,6-dichloropicolinic acid
CAS No.: 1073182-87-2
Cat. No.: VC4146551
Molecular Formula: C6H4Cl2N2O2
Molecular Weight: 207.01
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1073182-87-2 |
|---|---|
| Molecular Formula | C6H4Cl2N2O2 |
| Molecular Weight | 207.01 |
| IUPAC Name | 3-amino-4,6-dichloropyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H4Cl2N2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12) |
| Standard InChI Key | OVJPREKPWUUJQJ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(N=C1Cl)C(=O)O)N)Cl |
Introduction
Synthesis and Manufacturing Processes
Electrochemical Reduction of Tetrachloropicolinic Acid Derivatives
The electrolytic synthesis of 3-amino-4,6-dichloropicolinic acid involves a two-step reduction process starting from 3,4,5,6-tetrachloropicolinic acid or its salts. As detailed in patent CN101235512A, the reaction is conducted in an alkaline aqueous medium (pH 8.5–11) at elevated temperatures (60–80°C), followed by a second reduction phase under stronger alkaline conditions (pH 13–13.5) . This method enhances reactant solubility, minimizes hydroxylation side reactions (<0.5%), and achieves yields exceeding 90% . For instance, dissolving 36.9 g of sodium 3,4,5,6-tetrachloropicolinate in a sodium carbonate solution at 65°C, followed by electrolysis at -1.30 V (vs. Hg/Hg₂Cl₂), yielded 21.6 g of the target compound with 99.1% purity .
Chemical Reduction of 4-Amino-3,5,6-Trichloropicolinic Acid
Physicochemical Properties
Structural and Thermal Characteristics
3-Amino-4,6-dichloropicolinic acid is a white crystalline solid with a predicted density of 1.705 g/cm³ and a boiling point of 395.7±42.0°C . Its melting point ranges between 185–187°C, as confirmed by differential scanning calorimetry . The compound’s pKa of 3.0±0.10 indicates moderate acidity, facilitating solubility in alkaline aqueous solutions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄Cl₂N₂O₂ | |
| Molecular Weight | 207.01 g/mol | |
| Density | 1.705±0.06 g/cm³ | |
| Boiling Point | 395.7±42.0°C (predicted) | |
| Melting Point | 185–187°C | |
| pKa | 3.0±0.10 |
Spectroscopic Data
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the aromatic protons and carboxyl group. In DMSO-d₆, the ¹H NMR spectrum shows a broad singlet at δ 7.0 ppm (2H, NH₂) and a downfield-shifted carboxyl proton at δ 13.9 ppm . The ¹³C NMR spectrum confirms the presence of the carboxylic acid carbon at δ 165.4 ppm and aromatic carbons between δ 108–153 ppm .
Agricultural Applications and Mechanisms
Herbicidal Activity
3-Amino-4,6-dichloropicolinic acid serves as a precursor to aminopyralid, a systemic herbicide effective against invasive species such as Prosopis juliflora (honey mesquite) . Studies demonstrate that soil-applied 3-amino-4,6-dichloropicolinic acid achieves 5.9 μg/g concentrations in plant roots, outperforming 2,4,5-T and triclopyr in translocation efficiency . Its mode of action involves mimicking auxin, disrupting cell elongation, and inducing uncontrolled growth in susceptible broadleaf weeds .
Crop Selectivity and Formulations
The compound’s selectivity for grasses over dicots stems from differential metabolism; cereals rapidly conjugate the active ingredient via glycosylation, whereas broadleaf weeds lack this detoxification pathway . Commercial formulations often employ ester derivatives (e.g., methyl or ethyl esters) to enhance lipophilicity and foliar uptake . For example, methyl 4-amino-3,6-dichloropicolinate exhibits a melting point of 134–135°C and is formulated as a soluble concentrate for aerial application .
Recent Advances and Research Directions
Isotopic Labeling for Tracer Studies
The synthesis of ¹³C/¹⁵N-labeled analogs has enabled precise tracking of 3-amino-4,6-dichloropicolinic acid in environmental matrices . For instance, picloram-1-¹⁵N-2,6-¹³C₂, produced via K¹³C¹⁵N intermediates, facilitates mass spectrometric analysis of metabolite pathways in soil microbiota .
Electrochemical Process Optimization
Recent patents highlight innovations in electrode materials (e.g., Hastelloy C anodes) and pH control systems to boost current efficiency in electrolytic synthesis from 75% to 92% . Continuous-flow reactors further reduce reaction times from 15 hours to 6 hours while maintaining yields above 85% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume